molecular formula C12H14 B13681482 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene

1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13681482
M. Wt: 158.24 g/mol
InChI Key: WTPNOCYHOZTSNK-UHFFFAOYSA-N
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Description

1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₁H₁₂ It is a derivative of naphthalene, characterized by the presence of a methylene group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For instance, catalytic hydrogenation using platinum or palladium catalysts can yield the desired tetrahydronaphthalene derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for efficiency and yield, utilizing high-pressure hydrogen gas and robust catalytic systems to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-1,2,3,4-tetrahydronaphthalene
  • 4-Isopropyl-6-methyl-1-methylene-1,2,3,4-tetrahydronaphthalene

Comparison: 1-Methyl-4-methylene-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3

InChI Key

WTPNOCYHOZTSNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C)C2=CC=CC=C12

Origin of Product

United States

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